molecular formula C40H80N2O3 B14811970 Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- CAS No. 7709-17-3

Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-

Cat. No.: B14811970
CAS No.: 7709-17-3
M. Wt: 637.1 g/mol
InChI Key: BUXIQCHPJNBMRH-UHFFFAOYSA-N
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Description

Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is a complex organic compound belonging to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with ethanolamine and subsequent amidation with another molecule of octadecanoic acid. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalysts: Acid or base catalysts to facilitate the reaction

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction environments is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- has several applications in scientific research, including:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Stearamide: Another long-chain amide with similar properties.

    Oleamide: An amide derived from oleic acid with different unsaturation levels.

    Palmitamide: A shorter-chain amide with similar functional groups.

Uniqueness

Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is unique due to its specific combination of long carbon chains and functional groups, which confer distinct chemical and physical properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds.

Properties

CAS No.

7709-17-3

Molecular Formula

C40H80N2O3

Molecular Weight

637.1 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-38H2,1-2H3,(H,41,44)

InChI Key

BUXIQCHPJNBMRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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